(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic amino acid derivative. This compound is notable for its unique bicyclo[2.2.2]octane structure, which imparts distinct chemical and physical properties. It is used in various fields, including organic synthesis and medicinal chemistry, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves several key steps:
Starting Material: The process begins with 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate.
Reductive Amination: This step involves the conversion of the carbonyl group to an amine using a reducing agent.
Basic Configuration Inversion: This step is crucial for obtaining the desired stereochemistry.
Hydrogenation: The final step involves hydrogenation to remove any protecting groups and yield the target compound
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves:
- Using mild reaction conditions to ensure safety and efficiency.
- Employing cost-effective reagents and catalysts.
- Implementing scalable procedures to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Reactions with halides to form substituted products.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst.
Substitution: Utilizes halides and bases under mild conditions
Major Products
The major products formed from these reactions include:
- Oxo derivatives.
- Reduced amine derivatives.
- Substituted bicyclo[2.2.2]octane derivatives .
Scientific Research Applications
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and intermediates
Mechanism of Action
The mechanism of action of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These include various substituted bicyclo[2.2.2]octane compounds with different functional groups.
Propellanes: Compounds containing a bicyclo[2.2.2]octene unit, which are structurally similar but differ in their chemical properties
Uniqueness
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and stability. This makes it valuable in applications where precise control over molecular interactions is required .
Properties
IUPAC Name |
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRDCPXNFPLOAM-GHNGIAPOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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